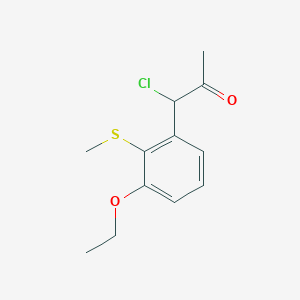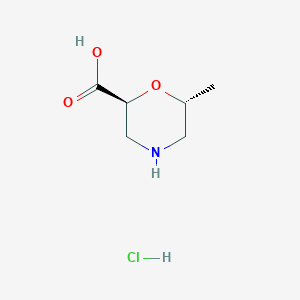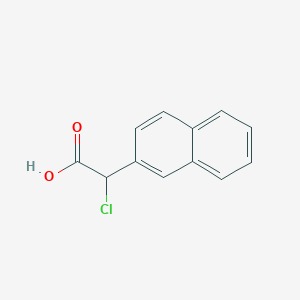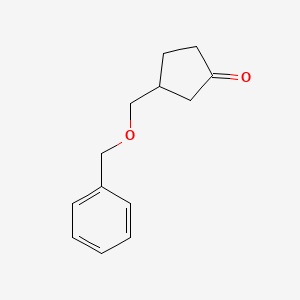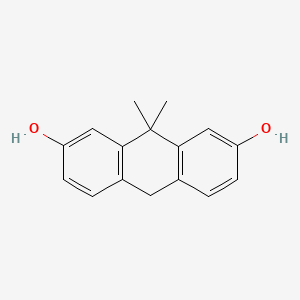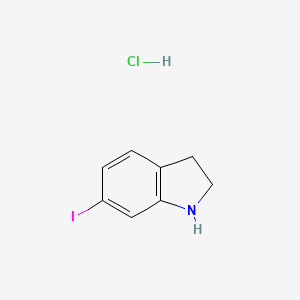
6-iodo-2,3-dihydro-1h-indole HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an iodine atom at the 6th position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-indole. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 6th position. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation can produce indole-2,3-diones.
Scientific Research Applications
6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with specific molecular targets. The iodine atom can influence the compound’s binding affinity to enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2,3-DIHYDRO-1H-INDOLE: Lacks the iodine atom, resulting in different chemical and biological properties.
6-BROMO-2,3-DIHYDRO-1H-INDOLE: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and activity.
Uniqueness
The presence of the iodine atom at the 6th position makes 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE unique in terms of its chemical reactivity and potential biological activities. This structural feature can enhance its utility in various research and industrial applications.
Properties
Molecular Formula |
C8H9ClIN |
|---|---|
Molecular Weight |
281.52 g/mol |
IUPAC Name |
6-iodo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H |
InChI Key |
NZNYDEFYLASYER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B14033727.png)
![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)

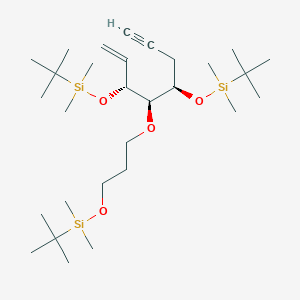
![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)
